3-[(5-Methylpyridin-2-yl)amino]propanoic acid is an organic compound with the molecular formula C9H12N2O2. It is characterized by a propanoic acid group attached to a 5-methylpyridin-2-ylamino moiety. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications as a building block in organic synthesis and its biological activity.
The compound can be synthesized through various chemical reactions involving 5-methylpyridin-2-amine and propanoic acid derivatives. The industrial production may utilize larger-scale synthetic routes optimized for yield and purity.
3-[(5-Methylpyridin-2-yl)amino]propanoic acid is classified as an amino acid derivative due to the presence of an amino group and a carboxylic acid functional group. It falls under the category of pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid typically involves the reaction of 5-methylpyridin-2-amine with a suitable propanoic acid derivative. A common method includes:
For industrial production, methods may involve continuous flow reactors and automated systems to ensure consistent quality and high yields. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels of the final product.
The molecular structure of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid features:
Property | Value |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | 3-amino-3-(5-methylpyridin-2-yl)propanoic acid |
InChI Key | KVBPECACIRLDIM-SSDOTTSWSA-N |
Canonical SMILES | CC1=CN=C(C=C1)C(CC(=O)O)N |
3-[(5-Methylpyridin-2-yl)amino]propanoic acid can undergo several chemical reactions:
Common reagents for these reactions include:
The major products formed depend on specific conditions and reagents used during the reactions.
The mechanism of action for 3-[(5-Methylpyridin-2-yl)amino]propanoic acid involves its interaction with biological targets, such as enzymes or receptors. The compound's amino group may facilitate binding to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate specific pathways and interactions involved in its pharmacological effects.
The physical properties include:
Key chemical properties encompass:
Relevant data from analyses indicate that the compound exhibits typical behavior associated with amino acids and pyridine derivatives .
3-[(5-Methylpyridin-2-yl)amino]propanoic acid has several scientific applications:
This compound's versatility makes it a valuable component in both research and industrial applications, highlighting its significance in advancing chemical science and medicinal chemistry.
CAS No.: 1902954-60-2
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.:
CAS No.: 85252-29-5